molecular formula C12H13NO B3003869 (6-Methoxy-2-naphthyl)methylamine CAS No. 177736-15-1; 361389-81-3

(6-Methoxy-2-naphthyl)methylamine

Cat. No.: B3003869
CAS No.: 177736-15-1; 361389-81-3
M. Wt: 187.242
InChI Key: MCCAWZYURZFQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-2-naphthyl)methylamine is a naphthalene derivative featuring a methoxy group (-OCH₃) at the 6-position and a methylamine (-CH₂NH₂) group at the 2-position of the aromatic ring. The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution, while the methylamine moiety provides a primary amine functional group, enabling participation in reactions such as Schiff base formation, salt generation, or coordination chemistry.

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCAWZYURZFQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177736-15-1
Record name (6-methoxynaphthalen-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomerism

The position of substituents on the naphthalene ring significantly influences electronic and steric properties:

  • 4-Methoxy-2-naphthylamine (CAS 2764-95-6): The methoxy group at the 4-position alters the electron density distribution compared to the 6-methoxy isomer. This compound is utilized in studies on electrophilic aromatic substitution due to its distinct regiochemical reactivity .

Key Insight : The 6-methoxy-2-amine configuration in the target compound optimizes electronic conjugation, enhancing stability and reactivity for pharmaceutical applications.

Functional Group Variations

Primary Amine vs. Secondary Amine
Amide Derivatives
  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Incorporation of an amide bond increases molecular weight (441.52 g/mol) and introduces hydrogen-bonding sites, improving thermal stability and making it suitable for sustained-release drug formulations .
Sulfonamide Analogs
  • 6-Amino-N-methylnaphthalene-2-sulfonamide: The sulfonamide group (-SO₂NHCH₃) enhances acidity (pKa ~10) compared to the primary amine, enabling salt formation and antibacterial activity .

Electronic Effects of Substituents

  • C-(6-Chloro-naphthalen-2-yl)-methylamine (CAS 1261453-93-3): The chloro substituent (-Cl) is electron-withdrawing, deactivating the aromatic ring and reducing the basicity of the amine (pKa ~4–5) compared to the electron-donating methoxy group (pKa ~9–10) in the target compound .

Ring Saturation and Conformational Flexibility

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
(6-Methoxy-2-naphthyl)methylamine 6-OCH₃, 2-CH₂NH₂ Primary amine 187.23 Pharmaceutical intermediate Target
4-Methoxy-2-naphthylamine 4-OCH₃, 2-NH₂ Primary amine 173.21 Electrophilic substitution studies
6-Methoxy-1-naphthylamine 6-OCH₃, 1-NH₂ Primary amine 173.21 Optical materials research
C-(6-Chloro-2-naphthyl)methylamine 6-Cl, 2-CH₂NH₂ Primary amine 191.66 Research chemical
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-OCH₃, 2-CH(CH₂CONH-) Amide 441.52 Sustained-release drug candidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.